molecular formula C3H6O2 B081698 Methoxyacetaldehyde CAS No. 10312-83-1

Methoxyacetaldehyde

Cat. No.: B081698
CAS No.: 10312-83-1
M. Wt: 74.08 g/mol
InChI Key: YSEFYOVWKJXNCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methoxyacetic acid.

    Reduction: It can be reduced to form methoxyethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Introduction to Methoxyacetaldehyde

This compound, also known as this compound or 2-methoxyacetaldehyde, is an organic compound with the formula C3H6O2C_3H_6O_2. It is a colorless liquid that possesses a distinctive odor and is primarily used in chemical synthesis and as an intermediate in various industrial applications. Understanding its applications is crucial for advancing research in organic chemistry, pharmaceuticals, and environmental science.

Chemical Properties and Structure

This compound features a methoxy group (OCH3-OCH_3) attached to an acetaldehyde backbone. This structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry. The compound's molecular weight is approximately 74.08 g/mol, and it has a boiling point of around 100 °C.

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of various fine chemicals. It is utilized in the production of:

  • Pharmaceuticals : this compound can be transformed into biologically active compounds, including anti-cancer agents and anti-inflammatory drugs.
  • Flavors and Fragrances : Its pleasant odor makes it suitable for use in flavoring agents and perfumes.

Organic Synthesis

The compound is employed as a reagent in several organic reactions:

  • Condensation Reactions : It participates in aldol condensation reactions to form larger carbon chains, which are essential in synthesizing complex molecules.
  • Reduction Reactions : this compound can be reduced to alcohols, which are valuable in various chemical processes.

Environmental Chemistry

Recent studies have explored the environmental implications of this compound:

  • Atmospheric Chemistry : Research indicates that this compound can undergo photochemical reactions in the atmosphere, contributing to ozone formation and air quality issues. Understanding its degradation pathways helps assess its environmental impact .
  • Toxicology Studies : Investigations into the toxic effects of this compound reveal its potential hazards, particularly in occupational settings where exposure may occur .

Biochemical Research

This compound has been studied for its interactions with biological systems:

  • Aldehyde Dehydrogenase Studies : Research highlights the role of aldehyde dehydrogenases (ALDHs) in metabolizing reactive aldehydes like this compound, suggesting potential therapeutic targets for diseases associated with oxidative stress .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that this compound derivatives exhibit significant anticancer activity. Researchers synthesized various methoxy-substituted phenyl compounds using this compound as a starting material. These compounds were evaluated for their cytotoxic effects against cancer cell lines, showing promising results that warrant further exploration .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the atmospheric degradation of this compound. The study utilized computational modeling to predict reaction rates with hydroxyl radicals, revealing insights into its role in urban air quality and potential contributions to ozone layer depletion .

Mechanism of Action

Comparison with Similar Compounds

Methoxyacetaldehyde is similar to other aldehyde derivatives such as butyraldehyde and acetaldehyde. it is unique due to its methoxy functional group, which imparts different chemical properties and reactivity. Similar compounds include:

This compound’s unique properties make it a valuable compound in various chemical and industrial applications.

Biological Activity

Methoxyacetaldehyde, a compound with the molecular formula C₃H₆O₂, is an aldehyde that has garnered interest in various biological contexts. This article explores its biological activities, including its potential applications in medicine, toxicology, and environmental science.

This compound is structurally characterized by a methoxy group (-OCH₃) attached to an acetaldehyde backbone. Its chemical structure influences its reactivity and biological interactions. The compound can exist in different conformations, which may affect its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

  • Cytotoxicity : Studies have indicated that this compound can influence cell viability and proliferation. For example, it has shown cytotoxic effects on various cancer cell lines, leading to apoptosis in some cases.
  • Antimicrobial Properties : this compound has been identified in cigarette smoke, suggesting potential antimicrobial properties. Its presence in such complex mixtures indicates that it may play a role in the overall biological effects of smoke exposure .
  • Metabolic Effects : Research suggests that this compound may interact with metabolic pathways, particularly those involving aldehyde dehydrogenases (ALDH). These enzymes are crucial for detoxifying aldehydes and may influence the compound's impact on human health .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated significant inhibition of cell growth at specific concentrations, suggesting potential as an anticancer agent.
  • Environmental Impact :
    • This compound has been detected in environmental samples, including cigarette smoke. Its identification raises concerns about its role as a pollutant and its effects on human health when inhaled.
  • Metabolic Pathway Interaction :
    • Research has shown that this compound can influence metabolic pathways through interactions with ALDH enzymes. This interaction is crucial for understanding how this compound may contribute to conditions such as alcohol-related diseases .

Data Table: Biological Activities of this compound

Activity TypeObservationsReferences
CytotoxicityInhibits growth of HCT-116 cells at certain concentrations ,
AntimicrobialFound in cigarette smoke; potential antimicrobial effects
Metabolic InteractionAffects ALDH activity; implications for detoxification

Q & A

Basic Research Questions

Q. How can researchers accurately calculate the molecular weight of methoxyacetaldehyde for experimental design?

this compound (C₃H₆O₂) has a molecular weight of 74.0789 g/mol , calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 3 × 12.0107 = 36.0321
  • Hydrogen (H): 6 × 1.008 = 6.048
  • Oxygen (O): 2 × 15.9994 = 31.9988 Total = 36.0321 + 6.048 + 31.9988 = 74.0789 g/mol . Methodological Tip: Use validated atomic weight tables (e.g., NIST or PubChem) and cross-check calculations with computational tools like Gaussian or ChemDraw.

Q. What experimental methods are recommended to determine thermodynamic properties of this compound, such as vapor pressure or solubility?

Thermodynamic properties like vapor pressure and solubility can be determined using:

  • McGowan’s method for ideal gas heat capacity and dynamic viscosity .
  • NIST Webbook for standardized SI unit-based data (e.g., critical temperature: 419.20 K, critical pressure: 2676.31 kPa) .
  • Joback and Crippen methods for estimating enthalpy of vaporization (38.02 kJ/mol) and water solubility (log10 solubility = -0.62) . Validation: Compare computational results with experimental gas chromatography or calorimetry data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Ensure fume hoods maintain airflow >100 ft/min to prevent inhalation exposure .
  • Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How does the ALDH2 enzyme influence the metabolic oxidation of this compound, and what experimental models validate this interaction?

ALDH2 catalyzes this compound oxidation, as shown in in vitro studies using:

  • Human liver subcellular fractions : Demonstrated ALDH2 activity via spectrophotometric assays measuring NADH production .
  • ALDH2 gene-targeted mice : Knockout models showed reduced oxidation rates, confirming ALDH2’s critical role . Contradiction Note: Some studies report residual oxidation in ALDH2-deficient models, suggesting minor contributions from other isoforms (e.g., ALDH1A1) .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound derived from different computational methods?

Discrepancies arise from methodological assumptions:

  • McGowan vs. Joback : McGowan’s method prioritizes molecular volume, while Joback relies on group contributions. Cross-validate with experimental data (e.g., NIST Webbook) for critical properties like melting point (595.08 K) .
  • Statistical Analysis : Apply regression models to quantify uncertainty margins (e.g., ±5% for vapor pressure estimates) .

Q. What kinetic mechanisms underlie the acid/base-catalyzed enolization of this compound, and how are these studied experimentally?

Enolization kinetics are pH-dependent:

  • Acid-Catalyzed Pathway : Protonation of the carbonyl group followed by tautomerization, monitored via UV-Vis spectroscopy at 240 nm .
  • Base-Catalyzed Pathway : Deprotonation of the α-hydrogen, analyzed using stopped-flow techniques with pseudo-first-order rate constants . Key Finding: this compound enolizes 3× faster than hydroxyacetaldehyde due to electron-donating methoxy groups .

Q. How does this compound interact in multi-component mixtures, and what analytical techniques quantify its stability?

In mixtures with structural isomers (e.g., methoxyacetyl fentanyl derivatives):

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers via retention time differences (e.g., 1.2 min vs. 1.5 min) .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes this compound’s carbonyl carbon (δ ~205 ppm) from ester derivatives . Stability Note: this compound degrades in aqueous solutions (t₁/₂ = 24 hrs at pH 7), necessitating stabilizers like ascorbic acid .

Q. Contradiction Analysis

Q. Why do some studies report conflicting data on this compound’s oxidation by ALDH2?

Variations arise from:

  • Species-Specific Isoforms : Human ALDH2 has higher catalytic efficiency than murine isoforms .
  • Experimental Conditions : Substrate concentrations >10 mM may saturate ALDH2, masking contributions from other enzymes . Resolution: Use siRNA-mediated ALDH2 silencing in human cell lines to isolate its role .

Q. Methodological Best Practices

  • Data Reporting : Include raw datasets in appendices and processed data in main texts to ensure reproducibility .
  • Language Clarity : Avoid jargon; define terms like “McGowan characteristic volume” (127.100 ml/mol) in appendices .

Properties

IUPAC Name

2-methoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145651
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10312-83-1
Record name Methoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10312-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyacetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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